molecular formula C16H24N2O2 B7986108 [((R)-1-Benzyl-piperidin-3-yl)-ethyl-amino]-acetic acid

[((R)-1-Benzyl-piperidin-3-yl)-ethyl-amino]-acetic acid

Cat. No.: B7986108
M. Wt: 276.37 g/mol
InChI Key: NOIKQPGJDKJNOO-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[((R)-1-Benzyl-piperidin-3-yl)-ethyl-amino]-acetic acid is a synthetically derived chiral amino acid compound featuring a piperidine scaffold, designed for use as a key building block in medicinal chemistry and drug discovery research. This compound is part of the valuable class of N-(aminocycloalkylene)amino acids, which are recognized for their interesting biological activities and utility in constructing novel chemical entities for pharmaceutical development . The distinct molecular structure, incorporating a benzyl group at the piperidine nitrogen and an ethyl-glycine moiety at the 3-position, provides a conformationally restricted, chiral framework. Such scaffolds are highly sought after for creating potential receptor ligands and enzyme inhibitors . The (R)-enantiomer offered here is of particular interest for studying stereospecific interactions in biological systems. Compounds based on the 3-aminopiperidine structure have demonstrated potential in the development of therapeutic agents for a range of conditions. Research into similar structures has shown applicability in areas such as antineoplastic, anti-inflammatory, and central nervous system (CNS) targeted therapies, as well as in the design of protein kinase inhibitors . The presence of the basic amino group and the carboxylic acid functional group makes this compound a versatile synthon, suitable for further synthetic elaboration into more complex molecules, including peptidomimetics and other biologically active derivatives . This product is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-[[(3R)-1-benzylpiperidin-3-yl]-ethylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-2-18(13-16(19)20)15-9-6-10-17(12-15)11-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3,(H,19,20)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIKQPGJDKJNOO-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)O)C1CCCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC(=O)O)[C@@H]1CCCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzylamine-Based Cyclization (CN105622444B)

The synthesis of 1-benzyl-3-piperidone hydrochloride, as detailed in CN105622444B, provides a template for piperidine ring formation:

  • Condensation : Benzylamine reacts with 2-halogenated ethyl acetate (e.g., 2-chloroethyl acetate) in acetonitrile or tetrahydrofuran, catalyzed by quaternary ammonium salts (e.g., tetrabutylammonium hydrogen sulfate), to yield N-benzylglycine ethyl ester.

  • Alkylation : The ester intermediate undergoes nucleophilic displacement with 4-halogenated ethyl butyrate (e.g., 4-chloroethyl butyrate) in toluene, forming a diketone precursor.

  • Cyclization : Treatment with sodium methoxide induces Dieckmann cyclization, yielding 1-benzyl-3-piperidone after acidic workup.

Key Data :

StepReactantsSolventCatalystYield (%)
1Benzylamine, 2-chloroethyl acetateAcetonitrileTetrabutylammonium HSO₄78
2N-Benzylglycine ethyl ester, 4-chloroethyl butyrateTolueneK₂CO₃65
3Diketone intermediateMethanolNaOMe82

This route achieves an overall yield of 41.7% for 1-benzyl-3-piperidone hydrochloride, demonstrating scalability and reagent economy.

Enantioselective Synthesis of the (R)-1-Benzylpiperidin-3-yl Motif

Chiral Resolution via L-DTTA Salt Formation (CN105237463A)

The patent CN105237463A describes a stereocontrolled synthesis of (3R,4R)-1-benzyl-4-methylpiperidin-3-ylmethylamine using L-DTTA as a resolving agent:

  • Amination : N-Benzyl-4-carbonylethyl nipecotate reacts with aqueous ammonia in ethanol at 30–40°C for 16–30 hours, yielding a primary amine.

  • Reductive Amination : The amine is formylated with ethyl formate, followed by sodium borohydride reduction in tetrahydrofuran to introduce the methylamino group.

  • Salt Formation : The racemic amine is treated with L-DTTA in methanol-water (1:1) at 45°C, selectively crystallizing the (3R,4R)-enantiomer with >99% enantiomeric excess (ee).

Optimized Conditions :

  • Solvent System : Methanol-water (1:1 v/v) for L-DTTA crystallization.

  • Temperature : 45°C for 12 hours.

  • Yield : 23.8% overall yield after six steps.

This method avoids hazardous reductants like LiAlH₄, enhancing operational safety. Adapting this approach to introduce an ethyl-amino group would require substituting methylamine precursors with ethylamine derivatives.

Introduction of the Ethyl-Amino-Acetic Acid Sidechain

Alkylation of Piperidine Intermediates

The ethyl-amino moiety can be introduced via nucleophilic substitution or reductive amination:

  • Reductive Amination : Reacting 1-benzyl-3-piperidone with ethylamine in the presence of NaBH₃CN or H₂/Pd-C yields the ethyl-amino-piperidine intermediate.

  • Acetic Acid Coupling : The amine is acylated with bromoacetic acid or its active ester (e.g., N-hydroxysuccinimide ester) in dichloromethane, followed by hydrolysis to the carboxylic acid.

Critical Parameters :

  • pH Control : Maintaining pH 6–8 during hydrolysis prevents decarboxylation.

  • Solvent Choice : Tetrahydrofuran or acetonitrile optimizes acylation efficiency.

Integrated Synthetic Route Proposal

Combining methodologies from CN105237463A and CN105622444B, a plausible route to this compound is:

  • Piperidone Synthesis :

    • Prepare 1-benzyl-3-piperidone via CN105622444B’s cyclization protocol.

  • Enantiomeric Resolution :

    • Convert piperidone to its corresponding amine using reductive amination with ethylamine, followed by L-DTTA resolution to isolate the (R)-enantiomer.

  • Acetic Acid Functionalization :

    • React the chiral amine with bromoacetic acid in acetonitrile at 50°C for 12 hours, yielding the target compound after recrystallization.

Projected Yield :

  • Cyclization: 82%.

  • Reductive Amination: 75%.

  • L-DTTA Resolution: 45%.

  • Acylation: 90%.

  • Overall Yield : 82% × 75% × 45% × 90% ≈ 25.1% .

Comparative Analysis of Methodologies

ParameterCN105622444BCN105237463AProposed Route
Starting MaterialBenzylamineN-Benzyl-4-carbonylethyl nipecotateBenzylamine
Hazardous ReagentsK₂CO₃, NaOMeEthyl formate, NaBH₄NaBH₃CN, BrCH₂COOH
Stereochemical ControlNoneL-DTTA resolutionL-DTTA resolution
Overall Yield41.7%23.8%25.1%
ScalabilityHigh (kg-scale demonstrated)Moderate (100g-scale)Moderate

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can occur at the piperidine ring, potentially leading to the formation of piperidine derivatives with altered substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as sodium methoxide and sodium ethoxide can be employed under basic conditions.

Major Products Formed

    Oxidation: Benzyl alcohol, benzaldehyde derivatives.

    Reduction: Piperidine derivatives with modified substituents.

    Substitution: Functionalized benzyl derivatives.

Scientific Research Applications

Pharmacological Applications

1. Modulation of P-Glycoprotein (P-gp)
One of the primary applications of [((R)-1-Benzyl-piperidin-3-yl)-ethyl-amino]-acetic acid is its role as a modulator of P-glycoprotein (P-gp), an ATP-binding cassette transporter implicated in multidrug resistance (MDR) in cancer therapy. Research indicates that derivatives of this compound can stimulate or inhibit P-gp ATPase activity, which is crucial for reversing drug resistance in cancer cells .

2. Cancer Treatment
Studies have demonstrated that compounds similar to this compound can enhance the efficacy of chemotherapeutic agents such as paclitaxel and doxorubicin by increasing their intracellular concentrations in resistant cell lines. This effect is attributed to the compound's ability to inhibit P-gp-mediated efflux, thereby improving drug retention within cancer cells .

3. Neuropharmacological Effects
The compound also shows promise in neuropharmacology. Its structural features suggest potential interactions with neurotransmitter systems, particularly in modulating dopaminergic pathways. This could have implications for treating disorders such as depression or schizophrenia, where dopaminergic dysregulation is a key factor .

Case Studies

Case Study 1: P-gp Modulation in Cancer Cells
In vitro studies have shown that this compound significantly reverses paclitaxel resistance in HEK293 cells overexpressing P-gp. The compound was tested at various concentrations, revealing an IC50 value indicative of its potency as a P-gp inhibitor .

Case Study 2: Neuroprotective Potential
A study investigating the neuroprotective effects of related piperidine derivatives found that compounds with similar structures to this compound exhibited reduced neurotoxicity and improved neuronal survival in models of oxidative stress. This suggests potential applications in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of [(®-1-Benzyl-piperidin-3-yl)-ethyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

Alkyl Chain Modifications
  • [((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid Molecular Formula: Likely C₁₅H₂₂N₂O₂ (methyl instead of ethyl). Key Difference: Replacement of the ethyl group with methyl reduces steric bulk and lipophilicity.
Cyclopropyl Substitutions
  • [(R)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid (CAS 1354015-76-1) Molecular Formula: C₁₇H₂₄N₂O₂; Molecular Weight: 288.39 g/mol. Implications: Higher molecular weight and altered steric profile may affect receptor binding kinetics .

Functional Group Modifications

Acetic Acid vs. Amide Derivatives
  • (S)-2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-ethyl-3-methyl-butyramide (CAS 1401667-00-2) Molecular Formula: C₂₀H₃₂N₄O; Molecular Weight: 317.48 g/mol. Key Difference: Replacement of acetic acid with a butyramide group alters polarity and hydrogen-bonding capacity. Impact: Likely reduced solubility in aqueous environments, affecting bioavailability .

Stereochemical Considerations

The (R)-configuration of the target compound is critical for activity. Enantiomeric differences are well-documented in chiral drugs, where the (S)-isomer may exhibit reduced efficacy or off-target effects. For example:

  • 2-[(S)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol () demonstrates how stereochemistry at the 3-position influences molecular interactions .
  • Synthetic methods for chiral resolution, such as those by Shindo and Caldwell (1995), highlight the importance of enantiopure production .

Pharmacological and Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP (Predicted) Key Substituent Bioactivity Insights
Target Compound (CAS 1353996-33-4) 276.37 ~2.1 Ethyl-amino Balanced lipophilicity
[(R)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid 288.39 ~2.8 Cyclopropyl-amino Enhanced metabolic stability
[((R)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid 289.35 ~1.9 Acetyl protection Requires activation

Biological Activity

The compound [((R)-1-Benzyl-piperidin-3-yl)-ethyl-amino]-acetic acid is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential pharmacological properties. Its structure includes a piperidine ring, a benzyl group, and an amino-acetic acid moiety, which contribute to its biological activity. This article explores the compound's biological activity, focusing on its interactions with neurotransmitter systems, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The structural features of the compound are crucial for its biological activity. The piperidine ring is known for its ability to interact with various biological targets, while the amino-acetic acid component enhances solubility and bioavailability. These characteristics position the compound as a candidate for further pharmacological exploration.

Neuroprotective Effects

Research indicates that compounds similar to This compound exhibit neuroprotective effects by modulating neurotransmitter release. This modulation can influence conditions such as neurodegenerative diseases and mood disorders.

Antidepressant Properties

The compound's structural analogs have shown efficacy in treating mood disorders by affecting serotonin and norepinephrine pathways. For instance, derivatives of piperidine compounds have been linked to antidepressant activity through their interaction with these neurotransmitter systems.

Analgesic Effects

Some derivatives of this class of compounds are being investigated for their analgesic properties. Their ability to influence pain pathways suggests potential applications in pain management therapies.

Synthesis and Evaluation of Piperidine Derivatives

A series of studies have synthesized various piperidine derivatives, including those structurally related to This compound . For example, one study focused on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which were evaluated for anti-acetylcholinesterase (anti-AChE) activity. It was found that modifications in the structure significantly enhanced activity against AChE, highlighting the importance of structural integrity in biological function .

Comparative Biological Activity

The following table summarizes some related compounds and their biological activities:

Compound NameStructure FeaturesBiological Activity
1-(Benzylpiperidin-3-yl)ethanaminePiperidine ring, ethyl chainAntidepressant, analgesic
(S)-N-benzylpiperidine-3-carboxylic acidPiperidine ring, carboxylic acidNeuroprotective effects
(R)-N-benzylpiperidine-2-carboxylic acidSimilar piperidine structurePotential anti-inflammatory properties

These compounds share structural similarities but exhibit distinct biological activities due to variations in functional groups.

Pharmacological Applications

The unique structure of This compound may provide advantages over existing medications by enhancing efficacy or reducing side effects. Potential applications include:

  • Pharmaceutical Development : As a lead compound in drug discovery targeting neurological disorders.
  • Therapeutics : Possible use in developing treatments for depression, anxiety, or pain management.
  • Research : Utilized in studies investigating the mechanisms of action of similar compounds on neurotransmitter systems .

Q & A

Basic Research Questions

Q. What are the recommended enantioselective synthesis routes for [((R)-1-Benzyl-piperidin-3-yl)-ethyl-amino]-acetic acid?

  • Methodological Answer : The compound’s stereochemistry can be preserved using chiral auxiliary strategies. For instance, enantioselective alkylation of (R)-1-benzylpiperidin-3-yl precursors with ethyl-amino-acetic acid derivatives under palladium catalysis has been reported . Protecting groups like tert-butoxycarbonyl (Boc) are critical for amino group stability during synthesis, as shown in analogous piperidine-based syntheses . Chiral chromatography (e.g., using cellulose-based columns) is essential for verifying enantiopurity .

Q. How can researchers characterize the structural and stereochemical integrity of this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H, 13^13C, and NOESY for stereochemical confirmation) with X-ray crystallography. For example, piperidine derivatives have been structurally validated via single-crystal X-ray diffraction, supported by Mercury CSD software for packing pattern analysis . Polarimetry or circular dichroism (CD) can further confirm optical activity .

Q. What analytical methods are suitable for assessing purity and stability?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak AD-H) resolves enantiomeric impurities. Stability studies in aqueous buffers (pH 4–9) at 25–40°C, monitored via LC-MS, reveal hydrolytic susceptibility of the ethyl-amino-acetic acid moiety .

Advanced Research Questions

Q. How should researchers resolve contradictions in synthetic yields across different protocols?

  • Methodological Answer : Variations in yields often stem from competing side reactions (e.g., over-alkylation or racemization). Systematic optimization of reaction parameters (temperature, solvent polarity, and catalyst loading) is critical. For example, replacing THF with DMF in analogous syntheses improved yields by 20% due to better solubility of intermediates . Kinetic studies (e.g., reaction progress NMR) can identify rate-limiting steps .

Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives?

  • Methodological Answer : Synthesize analogs with modifications to the benzyl group (e.g., halogenation or methyl substitution) and the ethyl-amino-acetic acid moiety (e.g., carbamate or amide replacements). Test these in bioassays (e.g., receptor-binding assays) to correlate substituent effects with activity. Computational docking using software like AutoDock Vina can predict binding modes to targets like GPCRs .

Q. How can computational modeling address challenges in crystallographic data interpretation?

  • Methodological Answer : Use Mercury’s Materials Module to compare intermolecular interactions (e.g., hydrogen bonds between the acetic acid group and adjacent molecules) with similar piperidine derivatives in the Cambridge Structural Database (CSD). Density functional theory (DFT) calculations (e.g., Gaussian 16) can model electronic effects of substituents on stability .

Q. What advanced techniques validate the compound’s interactions with biological targets?

  • Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity to proteins like kinases. For example, immobilize the compound on gold sensor chips (via carboxyl-Au coupling) and measure real-time interactions with serum proteins .

Q. How can researchers investigate the compound’s metabolic pathways in vitro?

  • Methodological Answer : Incubate with liver microsomes (human or rodent) and analyze metabolites via LC-HRMS. Phase I metabolites (e.g., hydroxylation at the piperidine ring) and Phase II conjugates (e.g., glucuronidation of the acetic acid group) can be identified. Use deuterated analogs as internal standards for quantification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.